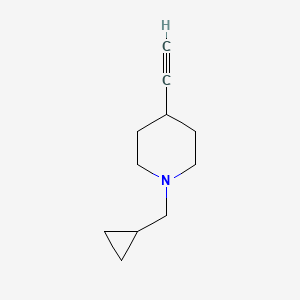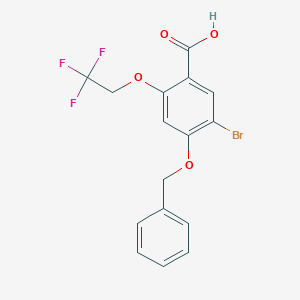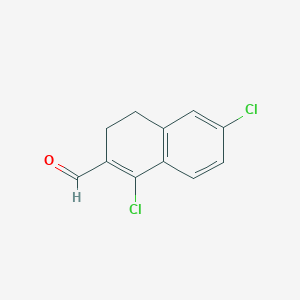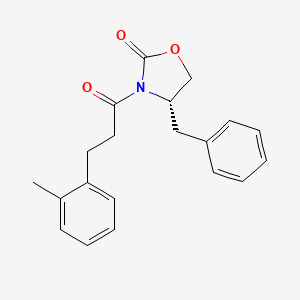
(S)-4-benzyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-benzyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-benzyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with a benzylating agent and a propanoylating agent. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of oxazolidinone derivatives, including this compound, often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as adenine, in the presence of a base like triethylamine, has been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-4-benzyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring, where nucleophiles like amines or thiols can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new oxazolidinone derivatives with different substituents.
Scientific Research Applications
(S)-4-benzyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one has several scientific research applications, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of the products.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly antibiotics.
Industry: Used in the synthesis of polymers and other advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-4-benzyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as bacterial ribosomes, leading to the inhibition of protein synthesis. This compound binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex and thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- (S)-4-phenyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one
- (S)-4-(tert-butyl)-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one
Uniqueness
(S)-4-benzyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one is unique due to its specific chiral configuration and the presence of both benzyl and o-tolyl groups. These structural features contribute to its distinct chemical reactivity and biological activity compared to other oxazolidinone derivatives .
Properties
Molecular Formula |
C20H21NO3 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(4S)-4-benzyl-3-[3-(2-methylphenyl)propanoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C20H21NO3/c1-15-7-5-6-10-17(15)11-12-19(22)21-18(14-24-20(21)23)13-16-8-3-2-4-9-16/h2-10,18H,11-14H2,1H3/t18-/m0/s1 |
InChI Key |
KMVOHTWIEBXBMK-SFHVURJKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1CCC(=O)N2[C@H](COC2=O)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2C(COC2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720113.png)
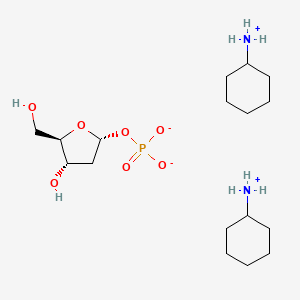

![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720157.png)
![N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13720159.png)
